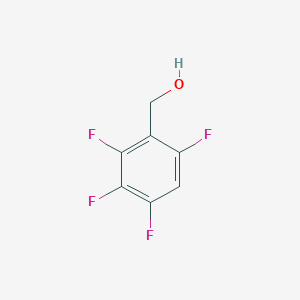

(2,3,4,6-Tetrafluorophenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLQTYVTBJQPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590728 | |

| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53001-70-0 | |

| Record name | 2,3,4,6-Tetrafluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,3,4,6 Tetrafluorophenyl Methanol

Established Synthetic Routes from Aromatic Precursors

The most common approaches to synthesizing (2,3,4,6-Tetrafluorophenyl)methanol begin with readily available tetrafluorinated aromatic compounds. These methods involve the reduction of carbonyl functionalities or the interconversion of functional groups.

Reduction Pathways of Corresponding Tetrafluorophenyl Aldehydes and Carboxylic Acid Derivatives

A primary and straightforward method for the preparation of this compound is the reduction of the corresponding aldehyde, 2,3,4,6-tetrafluorobenzaldehyde (B3049218), or a suitable derivative of 2,3,4,6-tetrafluorobenzoic acid.

The synthesis of the precursor, 2,3,4,6-tetrafluorobenzoic acid, can be achieved through various means, including the multi-step transformation of tetrachlorophthalic anhydride (B1165640) involving imidation, fluorination, hydrolysis, and decarboxylation. researchgate.net An alternative route to a related precursor, 2,3,5,6-tetrafluorobenzoic acid, involves the selective hydrogenolysis of pentafluorobenzoic acid. google.com

Once the corresponding carboxylic acid is obtained, it can be reduced to the alcohol. For instance, the related compound (2,3,5,6-tetrafluoro-4-methylphenyl)methanol is prepared by the reduction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid using sodium borohydride (B1222165) (NaBH₄) in an ether solvent. This suggests a similar reduction of 2,3,4,6-tetrafluorobenzoic acid or its esters would yield the target alcohol. The direct reduction of the aldehyde, 2,3,4,6-tetrafluorobenzaldehyde, using common reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH₄) in a suitable solvent, is also a highly viable and efficient pathway.

Table 1: Illustrative Reduction Reactions for Tetrafluorophenylmethanol Synthesis

| Starting Material | Reagent | Product | Reference |

| 2,3,5,6-Tetrafluoro-4-methylbenzoic acid | NaBH₄ | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol |

Functional Group Interconversions from Halogenated Benzyl (B1604629) Precursors

Another established synthetic strategy involves the functional group interconversion of a halogenated precursor, such as (2,3,4,6-tetrafluorobenzyl) halide. This approach typically involves a nucleophilic substitution reaction where the halide is displaced by a hydroxide (B78521) or a protected hydroxyl group.

A key precursor for this method is a compound like (4-(Bromomethyl)-2,3,5,6-tetrafluorophenyl)methanol, which already contains a hydroxymethyl group and a halogenated methyl group on the same ring, though for a different isomer. bldpharm.com A more direct precursor would be a 2,3,4,6-tetrafluorobenzyl halide. The synthesis of such halogenated precursors can be achieved from the corresponding alcohol. For example, 2,3,5,6-tetrafluorobenzyl alcohol can be reacted with a hydrogen halide to produce 3-halomethyl-1,2,4,5-tetrafluorobenzene. google.com

The subsequent conversion of the benzyl halide to the alcohol can be accomplished through hydrolysis, typically under basic conditions, or by reaction with a hydroxide salt. The choice of reaction conditions is crucial to avoid side reactions, especially with highly fluorinated aromatic rings which are susceptible to nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of the necessary aromatic precursors for this compound. These reactions allow for the introduction of a formyl or a carboxyl group, or a precursor to these groups, onto the tetrafluorinated aromatic ring.

For instance, palladium-catalyzed formylation of an appropriately substituted tetrafluoroaryl halide or triflate using synthesis gas (a mixture of carbon monoxide and hydrogen) can directly yield 2,3,4,6-tetrafluorobenzaldehyde. nih.gov The catalytic cycle for such reactions has been studied in detail, providing a basis for optimizing reaction conditions. nih.gov

Alternatively, palladium-catalyzed carbonylation reactions, which utilize carbon monoxide, can convert a tetrafluoroaryl halide into the corresponding carboxylic acid or ester derivative. commonorganicchemistry.comnih.gov These derivatives can then be reduced to this compound as described in section 2.1.1. The use of CO surrogates, such as N-formylsaccharin, in palladium-catalyzed fluorocarbonylation offers a milder and safer alternative to gaseous carbon monoxide for producing acyl fluorides, which can be readily converted to various carboxylic acid derivatives. organic-chemistry.org

Advanced Catalytic Approaches in Synthesis

More recent synthetic strategies employ advanced catalytic systems to improve efficiency, selectivity, and sustainability. These include transition metal-catalyzed reductions and organocatalytic methods.

Transition Metal-Catalyzed Reductions

While classical reductions with metal hydrides are effective, transition metal-catalyzed hydrogenations offer a more atom-economical and often milder alternative for the reduction of the aldehyde or carboxylic acid precursor. Catalysts based on palladium, platinum, ruthenium, or rhodium are commonly used for the hydrogenation of carbonyl compounds.

For example, the selective hydrogenation of the carbonyl group in the presence of the aromatic ring can be achieved under controlled conditions. While specific examples for the direct transition metal-catalyzed reduction to this compound are not prevalent in the literature, the general principles of catalytic hydrogenation are well-established and applicable.

Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. For the synthesis of this compound, organocatalytic reduction of 2,3,4,6-tetrafluorobenzaldehyde represents a potential green and efficient pathway.

Metal-free transfer hydrogenation reactions, for instance, have been developed for the conjugate reduction of α,β-unsaturated aldehydes. nih.gov While this specific example is not a direct analogue, it highlights the potential of organocatalysts to mediate reduction reactions. The Ramachary Reductive Coupling (RRC) is another example of a metal-free, organocatalytic reaction that involves the in-situ reduction of an aldehyde. wordpress.com The development of organocatalytic systems for the direct and selective reduction of aromatic aldehydes, including fluorinated substrates, is an active area of research. nih.govrsc.org

Optimization of Reaction Conditions and Yields for Scalability

The industrial-scale synthesis of this compound necessitates a focus on optimizing reaction parameters to maximize yield and ensure economic feasibility. A prevalent synthetic route involves the reduction of a corresponding carbonyl compound, such as 2,3,4,6-tetrafluorobenzaldehyde or 2,3,4,6-tetrafluorobenzoic acid. researchgate.net The choice of reducing agent, solvent, temperature, and reaction duration are all critical factors that are meticulously fine-tuned.

Historically, potent reducing agents like lithium aluminum hydride (LiAlH₄) have been employed. However, due to safety concerns and cost, especially on a larger scale, alternatives are often sought. wikipedia.org Sodium borohydride (NaBH₄) presents a milder and more economical option. Its reactivity can be enhanced through the use of catalysts or specific solvent systems. For instance, the reduction of methyl 2,3,5,6-tetrafluorobenzoate with NaBH₄ in the presence of iodine has been reported to yield 2,3,5,6-tetrafluorobenzyl alcohol with a yield of 52.3%. researchgate.net

The solvent choice is also paramount. While ethereal solvents like tetrahydrofuran (B95107) (THF) are common, their volatility and flammability pose challenges for industrial applications. This has led to investigations into higher-boiling point ethers and other solvent systems to enhance safety and handling.

Temperature and reaction time are interdependent variables that must be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of byproducts. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard practice.

To illustrate the impact of reaction conditions on yield, consider the following hypothetical data for the reduction of 2,3,4,6-tetrafluorobenzaldehyde with sodium borohydride:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol (B129727) | 25 | 2 | 87 |

| 2 | Ethanol | 25 | 2 | 90 |

| 3 | Isopropanol | 25 | 2 | 85 |

| 4 | Methanol | 0 | 4 | 93 |

| 5 | Ethanol | 0 | 4 | 96 |

This interactive table demonstrates how adjusting solvent and temperature can significantly influence the final product yield.

Regioselectivity and Stereoselectivity Considerations in Polyfluorinated Systems

The synthesis of polyfluorinated aromatic compounds like this compound demands precise control over the position of functional groups, a concept known as regioselectivity. In the case of this specific alcohol, the synthetic strategy typically starts with a precursor that already possesses the desired 2,3,4,6-tetrafluoro substitution pattern. The primary challenge then becomes the selective transformation of a functional group, such as a carbonyl or carboxyl group, into a hydroxymethyl group without disturbing the stable C-F bonds. youtube.com

The high strength of the carbon-fluorine bond, coupled with the specific reactivity of most reducing agents towards carbonyls, ensures that the reduction is highly regioselective, leaving the fluorine atoms untouched. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. nih.gov This is a key consideration when planning multi-step syntheses involving this fluorinated core.

Stereoselectivity, which deals with the spatial arrangement of atoms, is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, the electronic properties of the fluorine atoms can significantly influence the stereochemical outcome of subsequent reactions if this alcohol is used as a building block for more complex, chiral molecules. photobiology.com The steric bulk and strong electron-withdrawing effects of the fluorine atoms can direct incoming reagents to a specific face of a nearby prochiral center, thereby controlling the formation of a particular stereoisomer. acs.org

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. mdpi.com In the context of this compound synthesis, this translates to the use of safer solvents, reduction of waste, and development of energy-efficient processes.

A major focus is the replacement of hazardous and volatile organic solvents like THF and diethyl ether with more benign alternatives. nih.gov Research is ongoing into the use of water, supercritical fluids, or even solvent-free reaction conditions. mdpi.com For instance, a patent describes a synthesis of a related compound, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, using water as a solvent for the reduction step, highlighting a move towards greener processes. google.com

Waste prevention is another cornerstone of green chemistry. This is often achieved by designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. The use of catalytic methods, such as catalytic hydrogenation with a recyclable catalyst (e.g., Pd/C), is a prime example of a greener alternative to stoichiometric reducing agents that generate significant inorganic waste. nih.gov

A comparison between a traditional and a greener synthetic approach for a similar transformation is outlined below:

| Feature | Traditional Synthesis | Greener Synthesis |

| Reagent | Stoichiometric (e.g., LiAlH₄) | Catalytic (e.g., H₂/Pd-C) |

| Solvent | Volatile Organic (e.g., Diethyl Ether) | Benign (e.g., Ethanol, Water) nih.govgoogle.com |

| Waste | High, metal salt byproducts | Low, catalyst can be recycled |

| Energy | Often requires heating or cooling | Can often be run at ambient conditions researchgate.net |

This interactive table contrasts traditional and greener synthetic approaches, emphasizing the environmental and efficiency benefits of modern methods.

The continuous development of synthetic methodologies guided by the principles of green chemistry will be crucial for the sustainable production of this compound and other valuable fluorinated compounds. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering insights into the chemical environment of individual atoms. For fluorinated compounds like (2,3,4,6-Tetrafluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

¹H and ¹³C NMR Investigations

The ¹H NMR spectrum of this compound provides crucial information about the non-fluorinated parts of the molecule. The protons of the methylene (B1212753) group (-CH₂OH) typically appear as a distinct signal, with its chemical shift influenced by the electronegative oxygen atom and the electron-withdrawing tetrafluorophenyl ring. carlroth.com The hydroxyl proton (-OH) often presents as a broad singlet, its position and broadness being dependent on concentration, solvent, and temperature due to hydrogen bonding. The aromatic proton, situated between two fluorine atoms, would exhibit a characteristic multiplet due to coupling with the adjacent fluorine nuclei.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a separate signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, with the carbon attached to the fluorine atom showing a large C-F coupling constant. rsc.org The methylene carbon and the carbon bearing the hydroxyl group also have characteristic chemical shifts. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -CH ₂OH | ~4.7 | d | J(H,F) |

| ¹H | -OH | Variable | br s | - |

| ¹H | Ar-H | ~6.8-7.2 | t | J(H,F) |

| ¹³C | -C H₂OH | ~55-65 | t | J(C,F) |

| ¹³C | C -1 | ~115-125 | d | J(C,F) |

| ¹³C | C -2 | ~140-150 | dddd | J(C,F) |

| ¹³C | C -3 | ~140-150 | dddd | J(C,F) |

| ¹³C | C -4 | ~140-150 | dddd | J(C,F) |

| ¹³C | C -5 | ~100-110 | t | J(C,F) |

| ¹³C | C -6 | ~140-150 | dddd | J(C,F) |

Note: Predicted values are based on typical ranges for similar fluorinated benzyl (B1604629) alcohols and are subject to variation based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR is an indispensable tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org In this compound, the four fluorine atoms are in different chemical environments, leading to four distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are highly sensitive to their position on the aromatic ring and the nature of the substituent. biophysics.org The ortho, meta, and para positions relative to the hydroxymethyl group will result in different electronic environments and thus different chemical shifts. Furthermore, spin-spin coupling between the fluorine atoms (F-F coupling) and between fluorine and the aromatic proton (H-F coupling) provides valuable information about the substitution pattern. researchgate.net

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (ppm) vs. CFCl₃ | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| F-2 | -130 to -140 | ddd | J(F,F), J(F,H) |

| F-3 | -150 to -160 | ddd | J(F,F), J(F,H) |

| F-4 | -145 to -155 | ddd | J(F,F), J(F,H) |

| F-6 | -135 to -145 | ddd | J(F,F), J(F,H) |

Note: Predicted values are based on data for similar tetrafluorinated aromatic compounds and are subject to variation. colorado.edu

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the molecule (C₇H₄F₄O), which is 180.10 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, further confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides additional structural information. Alcohols typically undergo fragmentation through two main pathways: α-cleavage and dehydration. libretexts.orgyoutube.com In the case of this compound, α-cleavage would involve the loss of a hydrogen atom or the hydroxymethyl group. Dehydration would result in the loss of a water molecule (18 mass units), leading to a significant M-18 peak. whitman.edu Fragmentation of the tetrafluorophenyl ring can also occur, leading to characteristic peaks corresponding to fluorinated aromatic fragments. whitman.edu

Infrared (IR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-hydrogen (C-H) bonds, and the carbon-fluorine (C-F) bonds.

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding. researchgate.netaskthenerd.com The C-H stretching vibrations of the methylene group and the aromatic ring would be observed in the 2850-3100 cm⁻¹ region. theaic.org The C-F stretching vibrations of the tetrafluorophenyl ring give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The exact positions of these bands can provide further insights into the substitution pattern of the aromatic ring. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch (hydrogen-bonded) | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H (-CH₂) | C-H stretch | 2850-2960 |

| C=C | Aromatic ring stretch | 1450-1600 |

| C-F | C-F stretch | 1000-1400 (strong) |

| C-O | C-O stretch | 1000-1250 |

Note: These are general ranges and the exact peak positions can vary.

Advanced Vibrational Spectroscopy Techniques

While standard IR spectroscopy provides valuable information, advanced vibrational spectroscopy techniques such as Raman spectroscopy can offer complementary data. Raman spectroscopy is particularly useful for identifying vibrations that are weak or inactive in the IR spectrum, such as certain symmetric stretching modes of the aromatic ring. theaic.org The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive technique for elucidating this architecture, providing unparalleled insight into molecular geometry, intermolecular interactions, and packing motifs. However, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures, and the broader scientific literature reveals a notable absence of experimental X-ray diffraction data for this compound.

This lack of publicly available crystallographic information means that the definitive solid-state structure of this specific isomer remains undetermined. Consequently, key structural parameters such as the unit cell dimensions, space group, and precise atomic coordinates have not been experimentally established.

While experimental data is not available, it is possible to hypothesize the types of intermolecular interactions that might be present in the crystal lattice of this compound based on its molecular structure. The presence of a hydroxyl (-OH) group suggests the potential for strong hydrogen bonding, a primary directional force in the crystal packing of alcohols. This could lead to the formation of various hydrogen-bonded motifs, such as chains or rings.

The absence of a determined crystal structure for this compound highlights an opportunity for future research. A successful crystallographic study would provide invaluable data, allowing for a detailed analysis of its molecular conformation and a deeper understanding of how the specific substitution pattern of the fluorine atoms influences the solid-state assembly. Such information is crucial for establishing structure-property relationships and for the rational design of new materials.

Computational and Theoretical Investigations of 2,3,4,6 Tetrafluorophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of (2,3,4,6-Tetrafluorophenyl)methanol. The high electronegativity of the four fluorine atoms on the phenyl ring has a profound effect on the electron distribution within the molecule. This electron-withdrawing effect influences the acidity of the hydroxyl proton and the reactivity of the benzylic alcohol moiety.

Theoretical calculations can be employed to determine key electronic properties. These calculations help in understanding how fluorination impacts the molecule's chemical behavior. chemistryviews.org

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the conformational preferences and energetics of molecules. For benzyl (B1604629) alcohol derivatives, DFT studies, often combined with experimental methods like IR spectroscopy, have shown that the conformational landscape is heavily influenced by the presence and position of fluorine atoms. nih.gov In the case of this compound, the orientation of the hydroxymethyl group relative to the fluorinated ring is a key conformational feature.

Computational analyses indicate that intramolecular interactions, including weak hydrogen bonds, play a role in stabilizing certain conformations. nih.gov The relative energies of different conformers can be calculated to predict the most stable geometries.

Ab Initio Methods for High-Accuracy Molecular Properties and Reactivity Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide high-accuracy predictions of molecular properties and reactivity. For fluorinated benzyl alcohols, ab initio methods like Møller-Plesset perturbation theory (MP2) are used alongside DFT to study their properties. nih.gov These methods can accurately describe the subtle electronic effects and weak interactions that govern the behavior of these molecules.

For instance, a descriptor based on the electrostatic potential, calculated at a high level of theory, has been shown to effectively describe the hydrogen-bond donating capacity of benzyl alcohols, especially when solvation effects are considered. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

The interactions within and between molecules of this compound are critical to its physical and chemical properties. The fluorine atoms introduce the possibility of various non-covalent interactions.

The hydrogen-bond (HB) donating capacity of an alcohol is a key property, and fluorination can significantly modulate it. researchgate.net In some fluorinated alcohols, ortho-fluorination can increase the HB acidity of the hydroxyl group. nih.gov However, intramolecular OH···F hydrogen bonds can also form, which may reduce the H-bond donating capacity. chemistryviews.org

Beyond conventional hydrogen bonds, other non-covalent interactions can be significant. Halogen bonding, where a halogen atom acts as an electrophilic species, is a possibility. In addition to OH···F interactions, computational analyses have revealed the presence of C-H···F and C-H···O interactions that contribute to the stability of different conformations in fluorinated benzyl alcohols. nih.gov Hirshfeld surface analysis is a tool that can be used to visualize and quantify these various intermolecular contacts. sunway.edu.myjyu.fi

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments. These simulations can model the motion of atoms over time, offering insights into conformational changes and interactions with solvent molecules.

For alcohols like methanol (B129727), MD simulations have been used to study the liquid state structure, diffusion, and the influence of the solvent on properties like IR spectra. ed.ac.uk Similar simulations for this compound, potentially in combination with quantum mechanics/molecular mechanics (QM/MM) methods, could elucidate how solvents affect its conformational equilibrium and hydrogen bonding patterns. ed.ac.uk The interactions with different solvents, such as acetonitrile (B52724) and methanol, can lead to the formation of solvates with distinct crystal structures. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling (general principles, not specific activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology used to develop predictive models that link the structural or property-based features of chemical compounds to their biological activities. wikipedia.orgnih.gov The fundamental tenet of QSAR is that the variations in the biological activity of a group of compounds are directly related to the changes in their molecular structures. fiveable.me These models are expressed as mathematical equations, which can be used to forecast the activity of novel or untested chemicals. wikipedia.org

The development of a QSAR model is a systematic process involving several key stages. It begins with the selection of a training set of molecules with known activities for a specific biological endpoint. semanticscholar.org For a compound like this compound, this would involve gathering data on a series of structurally similar fluorinated phenyl methanols and their corresponding measured activities.

Once the dataset is compiled, the next step is to calculate molecular descriptors for each compound. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net These descriptors can range from simple constitutional indices to complex three-dimensional properties derived from quantum-chemical calculations. researchgate.netresearchgate.net The goal is to find the descriptors that best correlate with the observed biological activity.

The core of QSAR modeling is the application of statistical methods to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). nih.gov The general form of a QSAR model can be represented as:

Activity = f(molecular descriptors) + error wikipedia.org

Various statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines or Random Forests, are employed to generate these models. nih.govfiveable.me For instance, a study on fluorovinyloxyacetamides utilized a Genetic Algorithm (GA) for descriptor selection followed by MLR to create an equation correlating descriptors like dipole moment, radius of gyration, and logP with herbicidal activity. researchgate.netresearchgate.net

A critical final step is model validation, which assesses the robustness and predictive capability of the developed QSAR model. semanticscholar.org This ensures that the model is not a result of chance correlation and can reliably predict the activity of new compounds. semanticscholar.org The Organisation for Economic Co-operation and Development (OECD) has established a set of principles for QSAR model validation, which includes defining the endpoint, using an unambiguous algorithm, defining the applicability domain, performing appropriate measures of goodness-of-fit and predictivity, and providing a mechanistic interpretation where possible. semanticscholar.org

For this compound, a QSAR study would involve calculating a wide array of descriptors to capture its unique electronic and steric features imparted by the tetrafluorophenyl group and the methanol moiety.

Table 1: Examples of Molecular Descriptors Relevant to QSAR Studies

This table lists various types of molecular descriptors that would be calculated for this compound and its analogs in a typical QSAR study.

| Descriptor Class | Example Descriptor | Description |

| Constitutional (0D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. talete.mi.it |

| Atom Count (nAT) | The total number of atoms in the molecule. talete.mi.it | |

| Rotatable Bond Count (RBN) | The number of bonds that allow free rotation, indicating molecular flexibility. talete.mi.it | |

| Topological (2D) | Wiener Index | A distance-based topological index based on the graph representation of the molecule. |

| Kier & Hall Connectivity Indices | Indices that describe the branching and complexity of the molecular skeleton. | |

| Geometrical (3D) | Radius of Gyration | A measure of the molecule's size and mass distribution. researchgate.net |

| Molecular Surface Area | The total surface area of the molecule, relevant for intermolecular interactions. | |

| Physicochemical (3D) | LogP (Octanol-Water Partition Coeff.) | A measure of the molecule's hydrophobicity, crucial for membrane permeability. researchgate.net |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Quantum-Chemical (3D) | Dipole Moment | A measure of the overall polarity of the molecule. researchgate.net |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

Table 2: Illustrative Data Structure for a QSAR Analysis

This interactive table demonstrates how data for a hypothetical QSAR study involving analogs of this compound would be structured. The values are for illustrative purposes only.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Biological Activity (-logIC50) |

| This compound | 198.11 | 2.1 | 2.5 | 5.2 |

| Analog 1 (2,3,4-Trifluorophenyl)methanol | 180.11 | 1.8 | 2.8 | 4.8 |

| Analog 2 (2,6-Difluorophenyl)methanol | 162.11 | 1.5 | 3.1 | 4.5 |

| Analog 3 (2,3,4,5,6-Pentafluorophenyl)methanol | 216.10 | 2.4 | 1.9 | 5.6 |

| Analog 4 (4-Chlorophenyl)methanol | 142.58 | 1.6 | 2.2 | 4.1 |

Reactivity and Derivatization Studies of 2,3,4,6 Tetrafluorophenyl Methanol

Oxidation Reactions and Pathways to Aldehydes and Carboxylic Acids

As a primary alcohol, (2,3,4,6-Tetrafluorophenyl)methanol can be oxidized to form either the corresponding aldehyde, 2,3,4,6-Tetrafluorobenzaldehyde (B3049218), or the carboxylic acid, 2,3,4,6-Tetrafluorobenzoic acid. The final product is determined by the choice of oxidizing agent and the reaction conditions.

The oxidation process involves the removal of hydrogen from the alcohol. passmyexams.co.uk Milder oxidizing agents and careful control of the reaction, such as distilling the aldehyde as it forms, can favor the formation of 2,3,4,6-Tetrafluorobenzaldehyde. passmyexams.co.uk Conversely, using a strong oxidizing agent in excess will promote the complete oxidation to 2,3,4,6-Tetrafluorobenzoic acid. passmyexams.co.uk

Recent advancements have highlighted environmentally friendly methods, such as the photo-oxidation of aromatic alcohols using air or pure oxygen as the oxidant, which can proceed without the need for catalysts or additives. nih.gov In these reactions, the alcohol is typically first converted to the aldehyde, which is then subsequently oxidized to the carboxylic acid. nih.gov

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 2,3,4,6-Tetrafluorobenzaldehyde | Partial Oxidation |

| This compound | Potassium permanganate (B83412) (KMnO4) | 2,3,4,6-Tetrafluorobenzoic acid | Full Oxidation |

| This compound | Air/O2, light irradiation | 2,3,4,6-Tetrafluorobenzoic acid | Photo-oxidation |

Esterification and Etherification Reactions for Derivative Synthesis

The hydroxyl group of this compound is a key site for derivatization through esterification and etherification.

Esterification is commonly achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (Fischer-Speier esterification). Alternatively, for higher yields and milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides.

Ether synthesis can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the desired ether.

| Starting Material | Reagent(s) | Product Type |

| This compound | Acetic anhydride (B1165640), Pyridine | Ester |

| This compound | Benzoyl chloride, Triethylamine | Ester |

| This compound | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | Ether |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This is typically done by protonating it with a strong acid to form an oxonium ion (-OH2+) or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding benzyl (B1604629) chloride or benzyl bromide derivative.

| Reagent | Intermediate | Leaving Group | Subsequent Reaction |

| Thionyl chloride (SOCl2) | Chlorosulfite ester | Chloride (Cl-) | Formation of (2,3,4,6-Tetrafluorophenyl)methyl chloride |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate ester | Tosylate (TsO-) | Substitution with nucleophiles (e.g., CN-, N3-) |

| Hydrobromic acid (HBr) | Protonated alcohol | Water (H2O) | Formation of (2,3,4,6-Tetrafluorophenyl)methyl bromide |

Electrophilic Aromatic Substitution on the Highly Fluorinated Ring System

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity of the ring towards SEAr is heavily influenced by the substituents it carries. uci.edu

The benzene (B151609) ring in this compound is substituted with four fluorine atoms and a hydroxymethyl (-CH2OH) group. Fluorine atoms are halogens, which are strongly electron-withdrawing via the inductive effect, but electron-donating through resonance. wikipedia.org This combination makes halogens deactivating substituents, meaning they decrease the ring's reactivity, but they direct incoming electrophiles to the ortho and para positions. uci.edu

The four fluorine atoms on the ring make it extremely electron-deficient and thus highly deactivated towards electrophilic attack. The hydroxymethyl group is generally considered a weak ortho-, para-director. However, the overwhelming deactivating effect of the four fluorine atoms makes standard SEAr reactions, such as nitration or Friedel-Crafts alkylation, exceptionally difficult to achieve on this ring system. The reaction would require harsh conditions, and the substitution pattern would be complex to predict due to the competing directing effects of the five substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Fluorine (x4) | Strongly Withdrawing | Donating | Strongly Deactivating | Ortho, Para |

| -CH2OH | Weakly Withdrawing | None | Weakly Deactivating | Ortho, Para |

Coupling Reactions for Complex Molecule Architectures

While direct functionalization of the highly deactivated ring via SEAr is challenging, this compound and its derivatives can be valuable substrates in cross-coupling reactions to build more complex molecules. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex.

To participate in these reactions, the alcohol functionality would first need to be converted into a suitable coupling partner. For instance, the hydroxyl group could be transformed into a nonaflate or triflate, which are excellent leaving groups for palladium-catalyzed coupling reactions. Alternatively, if a halogen atom could be introduced onto the aromatic ring (a difficult but potentially achievable transformation), this derivative could serve as a substrate for reactions like Suzuki, Stille, or Heck couplings. These strategies provide indirect routes to elaborate the molecular structure, bypassing the difficulties of direct SEAr.

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of the primary reactions involving this compound follow well-established principles of organic chemistry.

Oxidation : The oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid proceeds through intermediate species, with the rate of each step dependent on the oxidant and conditions. The initial oxidation to the aldehyde is often the faster step. nih.gov

Esterification : Acid-catalyzed esterification (Fischer-Speier) is an equilibrium-limited process that proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.

Electrophilic Aromatic Substitution : The general mechanism for SEAr involves a slow, rate-determining first step where the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A subsequent, fast step involves the loss of a proton to restore the aromaticity of the ring. masterorganicchemistry.com For this compound, the high energy barrier for the formation of the carbocation intermediate due to the electron-withdrawing fluorine atoms would result in very slow reaction kinetics.

Specific kinetic data for reactions involving this compound are not extensively documented in readily available literature. However, the kinetic behavior can be inferred from studies on similar polyfluorinated aromatic compounds and primary alcohols. nist.gov

Applications in Advanced Organic Chemistry and Materials Science

Role as a Key Synthetic Building Block for Fluorinated Organic Molecules

The strategic placement of four fluorine atoms on the phenyl ring of (2,3,4,6-Tetrafluorophenyl)methanol makes it an important synthon for introducing a tetrafluorophenyl moiety into a variety of organic molecules. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the benzylic alcohol and the properties of the final products. This has been particularly leveraged in the synthesis of agrochemicals and liquid crystals.

In the field of agrochemicals, fluorinated compounds often exhibit enhanced biological activity and metabolic stability. (2,3,5,6-Tetrafluorophenyl)methanol, a closely related isomer, serves as a key intermediate in the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, which is a precursor for the high-efficiency, low-toxicity pyrethroid insecticide tetrafluorobenzyl. google.com The synthesis involves a multi-step process where the starting tetrafluorobenzyl alcohol is first converted to an intermediate which is then further functionalized. google.com The use of fluorinated building blocks is a predominant approach for the introduction of fluorine into agrochemicals, with fluoroarenes being one of the main categories of such building blocks. nih.gov

The synthesis of fluorinated liquid crystals is another area where tetrafluorophenyl compounds are of interest. The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly alter their mesomorphic properties, such as dielectric anisotropy and melting points. researchgate.net For instance, novel fluorinated liquid crystals with smectic A and nematic phases have been synthesized using 1-pentafluorophenyl-2-trimethylsilylacetylene as a starting material, which is then elaborated into more complex structures containing a tetrafluorophenyl ring. rsc.org The specific substitution pattern of the fluorine atoms on the aromatic core is crucial for achieving the desired liquid crystalline behavior.

Precursor in Polymer Chemistry and Functional Materials Development

The unique properties conferred by the tetrafluorophenyl group make this compound and its derivatives attractive precursors for the synthesis of advanced polymers and functional materials with tailored properties.

Synthesis of Fluorinated Polymers with Tailored Properties

This compound can be converted into corresponding methacrylate (B99206) monomers, which can then be polymerized to yield well-defined fluorinated polymers. For example, the controlled polymerization of 2,3,5,6-tetrafluorophenyl methacrylate (TFPM) has been successfully achieved using atom transfer radical polymerization (ATRP). researchgate.net The resulting poly(2,3,5,6-tetrafluorophenyl methacrylate) is a useful precursor for creating libraries of poly(methacrylamides) through post-polymerization modification, where the active ester groups of the polymer react with various amines. researchgate.net This approach allows for the synthesis of a range of functional polymers that would be difficult to obtain through direct polymerization of the corresponding methacrylamide (B166291) monomers. researchgate.net The incorporation of fluorine can enhance the thermal stability and chemical resistance of the resulting polymers. nih.gov

| Polymerization Method | Monomer | Resulting Polymer | Key Features |

| Atom Transfer Radical Polymerization (ATRP) | 2,3,5,6-Tetrafluorophenyl methacrylate (TFPM) | Poly(2,3,5,6-tetrafluorophenyl methacrylate) | Controlled polymerization, precursor to poly(methacrylamides) |

| Nitroxide-Mediated Polymerization (NMP) | α-Trifluoromethylstyrenes with Styrenes | Partially fluorinated copolymers | Improved thermal stability and water/oil repellency |

Development of Specialty Coatings and Surfactants

Fluorinated polymers derived from precursors like this compound are valuable for developing specialty coatings with low surface energy, high hydrophobicity, and excellent chemical resistance. rsc.orgnih.gov These properties are highly desirable for applications such as anti-fouling and self-cleaning surfaces. While direct use of this compound in surfactants is not widely documented, fluorinated alcohols, in general, are used to synthesize fluorinated surfactants. These surfactants are known for their exceptional ability to lower the surface tension of water and for their stability in harsh chemical environments.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. The fluorine atoms in this compound can play a crucial role in directing self-assembly through non-covalent interactions such as hydrogen bonding and halogen bonding (F···F or F···H interactions). While specific studies on the self-assembly of this compound are limited, the behavior of analogous fluorinated molecules provides strong evidence for its potential in this area.

For example, the self-assembly of peptide-tetrapyrrole conjugates can be influenced by the presence and position of fluorine atoms, leading to the formation of ordered architectures with enhanced photochemical properties. mdpi.com Similarly, fluorescent supramolecular hydrogels have been formed from the self-assembly of tetraphenylethene (TPE) conjugated to single amino acids, where hydrogen bonding and π-π stacking interactions drive the formation of nanosheets. rsc.org The introduction of a tetrafluorophenyl moiety could modulate these interactions and lead to novel self-assembled structures with unique properties. The analysis of crystal structures of pentafluorosulfanyl-substituted molecules has revealed the importance of F···F contacts in forming supramolecular dimers and infinite chains. nih.gov

Application in Catalysis and Ligand Design for Selective Transformations

The development of novel ligands is crucial for advancing transition metal catalysis. While this compound is not a ligand itself, it can be readily converted into a variety of ligands. The benzylic alcohol functionality allows for etherification or esterification reactions to introduce coordinating groups, such as pyridyl or phosphino (B1201336) moieties.

The fluorine atoms on the phenyl ring can significantly influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complex. The strong electron-withdrawing nature of the tetrafluorophenyl group can modulate the electron density at the metal center, which can be beneficial for certain catalytic transformations. For instance, in the context of nickel(II) complexes with tripodal 4N ligands used for alkane oxidation, the electronic nature of the ligand donors affects the catalytic activity. rsc.org The synthesis of various tris(pyridyl)methanol derivatives and their coordination with transition metals has been explored, demonstrating the versatility of alcohol-containing backbones in ligand design. cardiff.ac.uk Although not yet reported, ligands derived from this compound could offer new opportunities in catalysis by providing a unique combination of steric and electronic properties.

Development of Fluorinated Probes for Chemical Biology and Imaging Research

Fluorinated compounds are increasingly used in the development of probes for biomedical imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). The presence of fluorine can enhance the binding affinity and selectivity of a probe for its biological target and can also serve as the imaging reporter itself (in the case of ¹⁹F-MRI or ¹⁸F-PET).

A key application of fluorobenzyl alcohol derivatives is in the synthesis of radiolabeled probes for PET imaging. For example, a radiofluorinated probe for imaging monoamine oxidase B (MAO-B), an enzyme implicated in several neurological diseases, was developed based on a fluorobenzyloxy-phenyl structure. nih.gov The probe, 5-[4-(2-[¹⁸F]Fluorobenzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one, showed high inhibitory potency and selectivity for MAO-B and was successfully used for imaging in preclinical models. nih.gov

In the realm of ¹⁹F-MRI, fluorinated derivatives of curcumin (B1669340) have been synthesized to detect amyloid-β plaques, a hallmark of Alzheimer's disease. rsc.org These probes incorporate perfluoro-tert-butyl groups, and their binding affinity and water solubility can be tuned by modifying the linker between the curcumin scaffold and the fluorinated moiety. rsc.org The development of fluorescent probes for bioimaging is a rapidly advancing field, and the use of fluorinated scaffolds is a key strategy for creating probes with improved properties for visualizing biological processes and for disease diagnosis. nih.gov

| Imaging Modality | Probe Type | Target | Key Findings |

| PET | Radiofluorinated oxadiazolone | Monoamine oxidase B (MAO-B) | High inhibitory potency and selectivity, successful in vivo imaging. nih.gov |

| ¹⁹F-MRI | Fluorinated curcumin derivatives | Amyloid-β plaques | Good binding affinity and tunable water solubility. rsc.org |

| Fluorescence Imaging | TPE-Peptide conjugates | Organophosphorus pesticides | High sensitivity and selectivity for pesticide detection. researchgate.net |

Contributions to Advanced Electronic and Optical Materials

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low dielectric constants. nih.govacs.org These properties are highly desirable for insulating layers and dielectric materials in microelectronics. The introduction of the this compound moiety into a polymer backbone could impart these favorable characteristics.

In the realm of optical materials, fluorination is a key strategy for tuning the refractive index. mdpi.com Fluorinated polymers generally exhibit lower refractive indices compared to their non-fluorinated counterparts, a critical factor in the design of optical waveguides, anti-reflective coatings, and polymer-clad optical fibers. mdpi.com The low polarizability of the C-F bond contributes to reduced optical losses at key telecommunication wavelengths. mdpi.com While direct data for this compound is scarce, the principles of fluorine chemistry suggest its potential utility in creating materials with low optical dispersion and high transparency.

Furthermore, the introduction of fluorine can influence the liquid crystalline behavior of molecules. google.commdpi.com The polarity and steric profile of the fluorinated phenyl ring can affect the mesophase stability and electro-optical properties of liquid crystal mixtures. mdpi.com Research on related fluorinated benzyl (B1604629) alcohols has shown that the position of fluorine substitution significantly impacts conformational properties and hydrogen-bonding capabilities, which are crucial for the design of liquid crystal materials with specific switching characteristics. nih.gov

Although detailed research findings specifically on this compound are limited, the established knowledge base for analogous fluorinated compounds provides a strong foundation for predicting its potential applications. The compound's unique substitution pattern warrants further investigation to fully elucidate its structure-property relationships and unlock its potential in next-generation electronic and optical devices.

Biomedical Research and Fluorine Effects on Molecular Interactions

Impact of Fluorine Substitution on Molecular Recognition and Binding Affinity

Fluorination can also enhance the binding of a drug to its target protein. nih.gov This is partly due to the minimal steric hindrance presented by the fluorine atom, which is only slightly larger than a hydrogen atom. researchgate.net This allows for the substitution of hydrogen with fluorine without significantly altering the molecule's shape, a concept known as bioisosterism. researchgate.net The replacement of a hydroxyl group with fluorine is a common strategy in medicinal chemistry due to the similarities in size and polarity between the oxygen and fluorine atoms. researchgate.net This substitution can lead to enhanced protein-ligand interactions. researchgate.net

Investigation of Pharmacokinetic and Pharmacodynamic Profile Modulations by Fluorination

The substitution of fluorine can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govresearchgate.netnumberanalytics.com Fluorination often increases the metabolic stability of a compound by strengthening the carbon-fluorine bond, making it more resistant to enzymatic degradation, particularly by cytochrome P-450 enzymes. researchgate.netresearchgate.net This enhanced stability can lead to a longer duration of action. nih.gov

Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can improve its absorption and distribution throughout the body. researchgate.netresearchgate.net This increased lipophilicity can also facilitate the crossing of cellular membranes, leading to better bioavailability. researchgate.net The modulation of a molecule's pKa through fluorination can also enhance its bioavailability and affinity for certain receptors. nih.gov

The pharmacokinetic profile of benzyl (B1604629) alcohol, the parent compound of (2,3,4,6-Tetrafluorophenyl)methanol, has been studied. Following administration, benzyl alcohol is oxidized in the liver to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid before excretion. fda.govnih.gov Studies in elderly women have shown that benzyl alcohol is rapidly depleted from oil-based depot injections within 52 hours. nih.gov The maximum plasma concentration of benzyl alcohol has been observed to vary significantly in different studies and age groups. fda.govfda.gov

Research on Potential Biological Activities of Fluorinated Benzyl Alcohol Derivatives

Fluorinated organic compounds have garnered significant interest for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. nih.govmdpi.com The unique properties of fluorine can enhance the biological efficacy of the parent molecule. numberanalytics.com

Antimicrobial Research Perspectives and Mechanisms

Benzyl alcohol and its derivatives are known to possess antimicrobial properties, effective against a range of bacteria and fungi. researchgate.netgoogle.comresearchgate.netnih.govmdpi.com They are often used as preservatives in cosmetic and pharmaceutical preparations. google.commdpi.com The antimicrobial activity of benzyl alcohol is attributed to its ability to interfere with bacterial membrane properties. nih.gov

The introduction of fluorine into the benzimidazole (B57391) structure has been shown to enhance antimicrobial activity. acgpubs.org Fluoro-substituted benzimidazole derivatives demonstrated good antibacterial and antifungal properties compared to their non-fluorinated counterparts. acgpubs.org Specifically, a meta-fluoro substitution on the phenyl ring of a benzimidazole derivative showed high activity against Gram-negative bacteria. acgpubs.org The mechanism behind the enhanced antimicrobial capability of fluorinated polymers is thought to involve the hydrophobic fluorine segments penetrating the lipid domains of the cell membrane, leading to cell death. acs.org

Antiviral and Anticancer Research Contexts

Fluorinated compounds are an important class of antiviral and anticancer drugs. nih.govnih.gov The incorporation of fluorine can enhance the efficacy and selectivity of these agents. numberanalytics.com For instance, fluorinated analogues of lepidilines, which are naturally occurring imidazolium (B1220033) alkaloids, have been synthesized and evaluated for their anticancer and antiviral activities. nih.gov

In the context of antiviral research, trifluridine (B1683248), a fluorinated nucleoside, is used to treat viral eye infections caused by the herpes simplex virus. nih.gov In anticancer research, the combination of trifluridine and tipiracil (B1663634) is used to treat metastatic colorectal cancer. nih.gov Fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have also shown promise as anti-inflammatory and potential anticancer agents, with some compounds inhibiting the proliferation of human colorectal adenocarcinoma cells. mdpi.com The presence of fluorine, along with other functional groups, was suggested to enhance the biological effects of these benzofuran derivatives. mdpi.com Furthermore, theophylline-based iridium(I) complexes bearing fluorinated benzyl groups are being investigated as potential anticancer agents. researchgate.net

Role of Fluorinated Alcohols in Modulating Enzyme Activity and Protein Interactions

Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are known to have significant effects on protein structure and enzyme activity. researchgate.netnih.gov They can stabilize the secondary structure of peptides, particularly helical structures, by altering hydrophobic interactions and minimizing hydrogen bonding with the solvent. researchgate.net However, at higher concentrations, they can disrupt the tertiary structure of folded proteins by interacting with buried hydrophobic groups. researchgate.net

The ability of fluorinated alcohols to modulate protein conformation has been utilized in various applications, including the electrospinning of proteins like gelatin and collagen, although this can sometimes lead to denaturation. researchgate.net The mechanism by which fluorinated alcohols stabilize compact protein conformations is thought to be distinct from that of salts and polyols. nih.gov The unique effects of these alcohols are attributed to the fluorination itself. nih.gov The study of these interactions is crucial for understanding how fluorinated compounds might influence enzymatic pathways and protein function in a biological system. researchgate.netacs.org Enzymes such as cytochrome P450, aldolases, and lipases are involved in the metabolism and synthesis of fluorinated compounds. nih.govnih.gov

Influence on Membrane Permeability and Cellular Transport Mechanisms

The fluorination of molecules can significantly impact their ability to cross cellular membranes. Increased lipophilicity due to fluorine substitution can enhance membrane permeability. researchgate.net This has been observed with fluorinated lipids, which are more efficient at entering living cells compared to their hydrocarbon counterparts, likely through an endocytic pathway. nih.gov

The transport of fluoride (B91410) itself across membranes is a complex process. While the ionic form of fluoride has very low permeability, the undissociated form, hydrogen fluoride (HF), can pass through phospholipid bilayers much more readily. researchgate.net This is a critical factor in the toxicity of fluoride to microorganisms. researchgate.net Studies using Caco-2 cell models have investigated the transport of fluoride, showing that certain compounds can inhibit its influx and efflux. mdpi.com The introduction of genes for transport proteins that carry fluorine-containing starting materials into cells has enabled the biosynthesis of fluorinated compounds within microorganisms. sciencedaily.com The effect of alcohols like methanol (B129727) on membrane fluidity has also been studied, indicating that they can increase the rotational mobility of the hydrocarbon interior of the membrane. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polyfluorinated compounds often relies on harsh reaction conditions and expensive reagents. A primary challenge is the development of efficient, scalable, and sustainable methods for the synthesis of (2,3,4,6-Tetrafluorophenyl)methanol. Current approaches to similar polyfluorobenzyl alcohols often involve the reduction of the corresponding benzoic acids or aldehydes, which themselves require multi-step syntheses.

Future research should focus on direct and selective C-H functionalization of readily available tetrafluorobenzene precursors. Catalytic methods employing earth-abundant metals could offer a more economical and environmentally benign alternative to traditional stoichiometric reagents. Moreover, exploring flow chemistry for the synthesis of this and related compounds could provide better control over reaction parameters, improve safety, and facilitate easier scale-up. Inspiration can be drawn from synthetic routes for related structures, such as the synthesis of polyfluorobenzyl alcohols from pentafluorobenzoic acid or the preparation of 2,3,5,6-tetrafluorophenol, which involves organolithium intermediates. researchgate.netgoogle.com

A significant advancement would be the development of enzymatic or chemo-enzymatic routes. The use of engineered enzymes, such as reductases, could enable the synthesis of this compound under mild conditions with high selectivity, minimizing waste and avoiding the use of toxic reducing agents.

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is dictated by the interplay between the hydroxyl group and the electron-deficient tetrafluorophenyl ring. While the alcohol moiety can undergo typical reactions such as esterification and etherification, the fluorine substituents significantly modulate its reactivity.

A key area for future investigation is the selective activation and substitution of the C-F bonds. beilstein-journals.org Developing catalytic systems that can selectively replace a specific fluorine atom on the ring with other functional groups would open up a vast chemical space for creating novel derivatives with tailored properties. This is a considerable challenge due to the high strength of the C-F bond.

Furthermore, the unique electronic properties of the tetrafluorophenyl group could be harnessed in catalysis. The alcohol could serve as a ligand for metal centers, with the fluorine atoms influencing the catalytic activity and selectivity of the complex. Research into the coordination chemistry of this compound is a promising, yet unexplored, avenue. The use of fluorinated benzyl (B1604629) ethers as protecting groups in complex syntheses, for example in oligosaccharide chemistry, highlights the utility of the alcohol's reactivity. wiserpub.com

Advanced Computational Modeling for Predictive Design in Drug Discovery and Materials Science

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its behavior and potential applications.

Key areas for computational investigation include:

Conformational Analysis: Detailed studies using Density Functional Theory (DFT) can elucidate the preferred conformations of the molecule, which are influenced by potential intramolecular hydrogen bonding between the hydroxyl group and an ortho-fluorine atom. nih.govsoton.ac.uk Understanding the conformational landscape is crucial for predicting its interaction with biological targets or its packing in solid-state materials.

Hydrogen Bond Acidity: The fluorine atoms are expected to increase the hydrogen bond donating capacity (acidity) of the hydroxyl group. nih.govsoton.ac.uk Quantitative prediction of this effect using computational methods can help in designing molecules for applications where strong hydrogen bonding is desired, such as in crystal engineering or as ligands for protein binding.

Reactivity and Mechanistic Studies: Computational modeling can be used to investigate the mechanisms of the reactions discussed in the previous section. For example, calculating the energy barriers for C-F activation at different positions on the ring can guide the development of selective functionalization strategies.

Virtual Screening: In drug discovery, the structure of this compound can be used as a scaffold for the design of new potential therapeutic agents. Computational docking studies can predict its binding affinity to various protein targets.

| Computational Method | Application for this compound | Reference |

| Density Functional Theory (DFT) | Elucidation of conformational preferences and intramolecular interactions. | nih.govsoton.ac.uk |

| Atoms In Molecules (AIM) | Analysis of non-covalent interactions, such as hydrogen bonds. | nih.gov |

| Natural Bond Orbital (NBO) | Detailed analysis of intramolecular hydrogen bonding and electronic effects. | nih.gov |

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

While the specific applications of this compound are not yet established, its unique combination of properties suggests potential uses in several high-tech and interdisciplinary areas. Future research should be directed towards exploring these possibilities.

Advanced Polymers and Materials: Polyfluorinated compounds are known for their thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a functional additive in the synthesis of specialty polymers with applications in areas such as advanced coatings, membranes, and optical materials. Its use as an initiator in ring-opening polymerization for creating functionalized polylactides is an area of interest. researchgate.net

Liquid Crystals: The rigid, rod-like structure and high polarity of the tetrafluorophenyl group are desirable features for liquid crystal design. Derivatives of this compound could be synthesized and evaluated for their liquid crystalline properties.

19F Magnetic Resonance Imaging (MRI): The presence of four fluorine atoms makes this molecule a potential candidate for development as a 19F MRI contrast agent. Future work could involve incorporating this moiety into larger molecules designed to target specific tissues or biological processes.

Pharmaceutical and Agrochemical Synthesis: The compound can serve as a valuable building block for the synthesis of more complex, biologically active molecules. The tetrafluorophenyl motif is known to enhance properties like metabolic stability and binding affinity in drug candidates. A related compound, (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol, is a known metabolite of the insecticide tefluthrin, highlighting the relevance of this scaffold in agrochemistry. nih.gov

Addressing Environmental and Sustainability Aspects of Fluorinated Compounds in Research

The widespread use of some fluorinated compounds has led to environmental concerns due to their persistence. nih.govresearchgate.net A critical aspect of future research on this compound must be a thorough evaluation of its environmental profile.

Biodegradation Studies: Research is needed to understand the environmental fate of this compound. Studies on its biodegradability under various conditions (aerobic and anaerobic) are essential. While some fluorinated aromatics have been shown to be biodegradable, the persistence of many polyfluorinated compounds is a significant issue. nih.govnih.gov

Toxicity Assessment: A comprehensive toxicological profile is required to ensure the safe handling and use of this compound. This includes assessing its potential impact on various organisms and ecosystems.

Life Cycle Analysis: For any potential large-scale application, a full life cycle analysis should be conducted. This would evaluate the environmental impact from its synthesis to its final disposal or degradation, promoting the principles of green chemistry.

Designing for Degradation: A forward-looking research challenge is to design fluorinated molecules that retain their desired functional properties but are more susceptible to environmental degradation after their intended use. This could involve incorporating specific chemical bonds or functional groups that trigger decomposition under certain environmental conditions.

The scientific community has a responsibility to balance the innovation and benefits offered by fluorinated compounds with a deep understanding and mitigation of their potential environmental impact. researchgate.netacademie-sciences.fr

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (2,3,4,6-Tetrafluorophenyl)methanol?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives can be prepared by reacting pentafluorophenyl precursors with sodium salts of thiols (e.g., 1-thio-β-D-glucose sodium salt) in dry DMF under argon, followed by purification via column chromatography using dichloromethane/methanol mixtures . Another route involves refluxing precursors like 7-chloro-6-methyl-2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one with guanidine hydrochloride, followed by recrystallization from ethanol .

- Key Conditions : Use of inert atmospheres (argon), aprotic solvents (DMF, dichloromethane), and controlled temperatures (room temperature to reflux) to optimize yield and purity.

Q. How is this compound purified after synthesis?

- Methodology : Column chromatography on silica gel is widely employed. For instance, dichloromethane/methanol (8:2) or n-hexane/dichloromethane (1:1) are effective eluents for separating tetrafluorophenyl derivatives . Reverse-phase chromatography with methanol/water (8:2) is used for glyco-substituted porphyrinoids . Recrystallization from ethanol or methanol/water mixtures further enhances purity .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodology :

- FTIR : Identifies functional groups (e.g., C-F stretching at ~1115 cm⁻¹, ester C=O at ~1750 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm structural motifs (e.g., aromatic protons at δ 7.44–7.81 ppm, methyl groups at δ 2.34 ppm) .

- GC-MS/HRMS : Validates molecular weights (e.g., m/z 359 [M⁺] for pentafluorobenzoate derivatives) .

Advanced Research Questions

Q. How can this compound derivatives be applied in antimicrobial drug design?

- Methodology : Derivatives like 7-chloro-6-methyl-2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one are synthesized and tested against bacterial strains (e.g., S. aureus, P. aeruginosa) using agar diffusion assays. Activity is compared to standard antibiotics (ciprofloxacin, gentamycin). For example, compound CH showed inhibition zones of 15–20 mm, suggesting moderate efficacy .

- Data Analysis : Structure-activity relationships (SARs) are analyzed by varying substituents (e.g., chloro, methyl groups) to optimize antibacterial potency .

Q. What role does this compound play in anion-π interaction studies?

- Methodology : Crystallographic studies reveal that tetrafluorophenyl units engage in η⁴-type anion-π interactions with halides (e.g., Br⁻). For instance, in PFN derivatives, bromide ions form weak CH···Br hydrogen bonds (2.75–3.06 Å) and interact with DABCO moieties in crystal lattices .

- Experimental Design : Co-crystallization with anions (e.g., Br⁻) in methanol and analysis via X-ray diffraction provide insights into non-covalent binding modes .

Q. How can researchers resolve contradictions in reactivity data for tetrafluorophenyl derivatives?

- Methodology : Discrepancies in yields or substituent effects are addressed through controlled experiments. For example:

- Solvent Effects : Compare reaction outcomes in polar aprotic (DMF) vs. protic solvents (methanol) .

- Temperature Optimization : Reflux conditions (e.g., 10 hours at 80°C) may improve yields of 1,3-dione derivatives compared to room-temperature reactions .

- Statistical Validation : Replicate experiments and use HPLC to quantify purity, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.